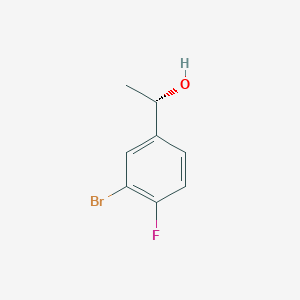

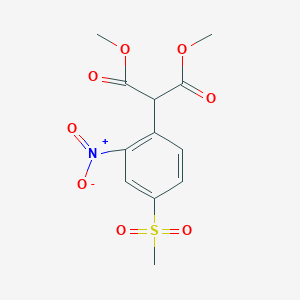

2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde is a chemical compound that belongs to the class of organic compounds known as benzylpiperazines . It is a derivative of piperazine and isopentylamine and is used in a variety of scientific research applications.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, the compound 2-(4-benzylpiperazin-1-yl)pyridine-3-carbaldehyde has a molecular weight of 281.36 . The InChI code for this compound is 1S/C17H19N3O/c21-14-16-7-4-8-18-17 (16)20-11-9-19 (10-12-20)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the compound 2-(4-benzylpiperazin-1-yl)pyridine-3-carbaldehyde has a melting point of 89 - 91°C . The compound 2-(4-BENZYL-PIPERAZIN-1-YL)ANILINE has a density of 1.145g/cm3 and a boiling point of 420.9ºC at 760 mmHg .科学的研究の応用

Synthesis and Structural Characterization

- Synthesis of CCR5 Antagonists : Derivatives involving bromobenzaldehyde and benzylpiperazine structures have been explored for the synthesis of non-peptide CCR5 antagonists, showcasing their potential in medicinal chemistry for therapeutic applications. The synthesis processes often involve multi-step reactions including elimination, reduction, and bromization, leading to compounds with significant bioactivity as demonstrated by their inhibitory concentrations (Cheng De-ju, 2015) Synthesis and structural characterization of N-Piperidine benzamides CCR5 antagonists.

Organic Synthesis Methodologies

- Facile Palladium-catalysed Synthesis : The application of 2-bromobenzaldehydes in the facile synthesis of 1-aryl-1H-indazoles via palladium-catalyzed reactions with arylhydrazines demonstrates the utility of bromobenzaldehyde derivatives in creating heterocyclic compounds. This method offers a straightforward approach to producing indazoles, highlighting the versatility of bromobenzaldehydes in organic synthesis (C. Cho et al., 2004) Facile palladium-catalysed synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines.

Characterization and Biological Activity

- Antimicrobial Activity of Derivatives : Studies on novel benzylpiperazine derivatives synthesized through reductive amination involving substituted aromatic aldehydes have shown significant antibacterial and antifungal activities. These studies not only illustrate the potential of such compounds in developing new antimicrobial agents but also highlight the importance of structural characterization and in vitro testing in identifying promising therapeutic candidates (Devender Mandala et al., 2013) Synthesis, antimicrobial activity, and molecular modeling of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one.

Material Science and Catalysis

- Synthesis of Fluorinated Compounds : The research on the synthesis of fluorinated 1,5 – benzothiazepines and pyrazolines from 4-bromo-2-fluorobenzaldehyde showcases the application of bromobenzaldehyde derivatives in the creation of materials with potential utility in various industries. These fluorinated compounds could have implications for material science, demonstrating the wide-ranging applications of bromobenzaldehyde derivatives (S. G. Jagadhani et al., 2015) Synthesis and Characterization of Some Fluorinated 1,5 – Benzothiazepines and Pyrazolines.

Safety And Hazards

将来の方向性

The future directions of research involving similar compounds are promising. For example, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized and exhibited significant antibacterial and antifungal activity . This suggests that 2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde and similar compounds could have potential applications in the development of new antimicrobial agents.

特性

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-4-bromobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O/c19-17-7-6-16(14-22)18(12-17)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTKCZXGNQJYGHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC(=C3)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649848 |

Source

|

| Record name | 2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde | |

CAS RN |

883511-95-3 |

Source

|

| Record name | 2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1344984.png)

![1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione](/img/structure/B1344993.png)

![3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine](/img/structure/B1345004.png)

![tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate](/img/structure/B1345005.png)